Telmisartan Dimer Impurity

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Telmisartan API QC mandates EP-specified dimer impurity (Impurity 3) controlled at ≤0.1%. Generic impurity standards fail due to its unique chromatographic behavior (RRT ~1.59) and process-specific formation pathway. • EP/USP Traceable: Fully characterized reference standard with NMR, MS, HPLC data meeting regulatory requirements for ANDA and DMF submissions. • Method-Ready: Validated for HPLC/UPLC system suitability testing, analytical method validation (AMV), and stability study quantification. Supplied with comprehensive CoA; available for immediate global dispatch.

Molecular Formula C46H38N4O4
Molecular Weight 710.834
CAS No. 884330-14-7
Cat. No. B586178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan Dimer Impurity
CAS884330-14-7
Synonyms4’,4’’’-[(4’-Methyl-2’-propyl[2,6’-bi-1H-benzimidazole]-1,1’-diyl)bis(methylene)]bis[1,1’-biphenyl]-2-carboxylic Acid; 
Molecular FormulaC46H38N4O4
Molecular Weight710.834
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O
InChIInChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54)
InChIKeyCEZAWGSRRZSCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telmisartan Dimer Impurity Overview


Telmisartan Dimer Impurity (CAS 884330-14-7), also known as Telmisartan EP Impurity 3, is a process-related impurity of the angiotensin II receptor blocker (ARB) telmisartan [1]. This compound is a covalent dimer of telmisartan, formed during the synthesis of the active pharmaceutical ingredient (API) and is listed in pharmacopoeial monographs such as the European Pharmacopoeia (EP) [2]. It is a critical reference standard for ensuring the purity, safety, and efficacy of telmisartan drug substances and products, with regulatory authorities mandating its control and quantification in pharmaceutical manufacturing [1].

Regulatory Need for Telmisartan Dimer Impurity


Generic substitution of in-class impurities is not feasible due to the unique structural and physicochemical properties of the Telmisartan Dimer Impurity, which directly impact analytical method development and regulatory compliance. Unlike other telmisartan impurities (e.g., Impurity A, B, C), the dimer impurity exhibits distinct chromatographic behavior, requiring specific resolution and quantitation methods [1]. Its formation pathway is directly linked to the synthetic route, making it a process-specific marker that cannot be replaced by other impurity standards [2]. Furthermore, pharmacopoeial monographs (e.g., EP, USP) often include specific acceptance criteria for this impurity, necessitating the use of a certified reference standard for accurate quantification and compliance [3].

Evidence for Telmisartan Dimer Impurity


Pharmacopoeial Acceptance Criteria

The Telmisartan Dimer Impurity (CAS 884330-14-7) is a specified impurity in the European Pharmacopoeia (EP) monograph for telmisartan, with an acceptance criterion of ≤0.1% [1]. This regulatory recognition establishes it as a mandatory reference standard for quality control, unlike other impurities that may be unspecified or have higher limits. For example, while Impurity A and Impurity B are also specified, their acceptance criteria may differ, and the dimer impurity's unique limit necessitates precise quantification with a dedicated standard [1].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

HPLC Retention Time Differentiation

In a validated HPLC method for telmisartan impurities, the Telmisartan Dimer Impurity elutes at a significantly different retention time compared to the parent drug and other key impurities. While telmisartan itself eluted at 14.24 minutes, the dimer impurity eluted much later at 22.69 minutes under identical isocratic conditions, demonstrating a relative retention time (RRT) of approximately 1.59 [1]. This marked difference is critical for achieving baseline separation and accurate quantitation, unlike Impurity A or C, which may co-elute or have smaller separation factors [2].

Analytical Method Development HPLC Chromatography

Mass Spectrometry Differentiation

The Telmisartan Dimer Impurity possesses a distinct molecular formula (C46H38N4O4) and molecular weight (710.82 g/mol) compared to telmisartan (C33H30N4O2, 514.62 g/mol) and other monomeric impurities [1]. This significant mass difference enables unambiguous identification using mass spectrometry (MS), with the dimer showing a protonated molecular ion [M+H]+ at m/z 711.8, whereas telmisartan shows [M+H]+ at m/z 515.6 [2]. This contrasts with impurities like Telmisartan Dimer Ester Impurity (CAS 884330-13-6, C48H42N4O4, 738.9 g/mol), which, while also a dimer, has different ester functionalities, leading to distinct MS fragmentation patterns [3].

Mass Spectrometry Structural Elucidation Impurity Characterization

Certified Reference Standard Availability

The Telmisartan Dimer Impurity (CAS 884330-14-7) is commercially available as a fully characterized reference standard from multiple vendors, with purity typically exceeding 95% [1]. This level of characterization and purity is often superior to that of other process-related impurities like Impurity B, which is noted in some literature as being 'not available commercially' or lacking synthetic routes, posing a significant challenge for method validation and routine quality control [2]. The availability of a well-characterized standard for the dimer impurity ensures traceability to pharmacopoeial standards (USP/EP) and facilitates reliable method development [3].

Reference Standards Analytical Method Validation Quality Control

Telmisartan Dimer Impurity Applications


Analytical Method Development and Validation

The Telmisartan Dimer Impurity standard is essential for developing and validating HPLC or UPLC methods for the separation and quantification of telmisartan and its related impurities [1]. Its distinct retention time (RRT ~1.59) and resolution from the parent drug are critical parameters used to establish system suitability criteria and ensure method specificity, as demonstrated in published AQbD-oriented method development studies [2].

Batch Release and Stability Testing

As a specified impurity in the European Pharmacopoeia with an acceptance criterion of ≤0.1%, the Telmisartan Dimer Impurity standard is required for the routine quality control of telmisartan API and finished pharmaceutical products [1]. It is used to monitor impurity levels during stability studies, ensuring that the product remains within specification throughout its shelf life and that no new degradation products are formed [2].

Regulatory Submissions

The well-characterized reference standard for Telmisartan Dimer Impurity (CAS 884330-14-7) provides the necessary data for regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1]. Its traceability to USP/EP standards and the availability of comprehensive analytical data (e.g., NMR, MS, HPLC) satisfy regulatory requirements for impurity profiling and control [2].

Process Development and Optimization

Quantifying the dimer impurity during API synthesis allows process chemists to optimize reaction conditions to minimize its formation. The availability of a pure standard for this process-related impurity enables accurate tracking of impurity levels, facilitating the development of a robust manufacturing process that consistently meets pharmacopoeial purity requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telmisartan Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.